RCM is a powerful organic reaction that allows for the formation of cyclic structures from unsaturated hydrocarbons. The Hoveyda-Grubbs Catalyst 1st Generation acts as a catalyst in this process, effectively promoting the formation of new carbon-carbon bonds at the double bonds (alkenes) of the starting materials. This reaction is highly valuable for synthesizing various complex molecules, including:
The introduction of the Hoveyda-Grubbs Catalyst 1st Generation in 1995 marked a significant advancement in RCM catalysis. Here are some of its advantages:
The Hoveyda-Grubbs Catalyst 1st Generation, also known as Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), is an organometallic complex based on ruthenium. This catalyst was developed in 1999 by Amir H. Hoveyda and is recognized for its role in olefin metathesis reactions, particularly in the formation of macrocycles and complex organic molecules . The molecular formula of this compound is C28H45Cl2OPRu, and it is characterized by its unique structure, which includes a chelating ortho-isopropoxy group attached to the benzylidene ligand .
The mechanism of HGC1-mediated RCM involves a catalytic cycle with several key steps:
The primary application of the Hoveyda-Grubbs Catalyst 1st Generation is in olefin metathesis, a reaction that allows for the exchange of alkene components. This catalyst facilitates various metathesis reactions, including:
These reactions are vital in synthetic organic chemistry for constructing complex molecular architectures .
The synthesis of the Hoveyda-Grubbs Catalyst 1st Generation involves a one-pot reaction that combines several reagents:
The resulting catalyst is noted for its stability and effectiveness in olefin metathesis reactions .
The Hoveyda-Grubbs Catalyst 1st Generation has several important applications, including:
Interaction studies involving the Hoveyda-Grubbs Catalyst typically focus on its reactivity with different substrates during olefin metathesis. These studies help elucidate how variations in substrate structure can influence reaction outcomes, such as yield and selectivity. Additionally, research into modifying the catalyst's ligands can provide insights into optimizing its performance under various conditions .
The Hoveyda-Grubbs Catalyst 1st Generation can be compared with other catalysts used in olefin metathesis, particularly other generations of Grubbs catalysts and related compounds:
Catalyst Name | Generation | Key Features | Unique Aspects |
---|---|---|---|
Grubbs Catalyst | 1st | First well-defined Ru-based catalyst | Precursor to all Grubbs-type catalysts |
Hoveyda-Grubbs Catalyst 2nd Gen | 2nd | More stable and moisture-resistant | Phosphine-free structure |
Schrock Catalyst | N/A | Molybdenum-based catalyst | High activity but less stable |
Zhan Catalyst | N/A | Modifiable initiation rates | Chelating ligands enhance stability |
The Hoveyda-Grubbs Catalyst stands out due to its improved stability and effectiveness in ring-closing reactions compared to earlier generations of Grubbs catalysts. Its unique chelating ligand structure allows for enhanced performance in specific applications .
The Hoveyda-Grubbs Catalyst First Generation exhibits a distinctive organometallic architecture centered around a ruthenium(II) metal center. The molecular formula C₂₈H₄₅Cl₂OPRu reflects a complex with a molecular weight of 600.61 grams per mole [2] [4] [5]. The ruthenium center adopts a distorted square pyramidal geometry, characteristic of many metathesis catalysts, with the apical position occupied by the carbene carbon [1] [6].
The coordination sphere of the ruthenium atom encompasses several key ligands that define the catalyst's structural integrity and reactivity profile. Two chloride ligands occupy trans positions relative to each other, providing anionic stabilization to the metal center [2] [7]. The ruthenium-chloride bond lengths typically range from 2.34 to 2.35 Angstroms, which are consistent with standard values observed in similar ruthenium complexes [7] [8].
The central ruthenium atom maintains an oxidation state of +2 throughout its catalytic cycle, which is crucial for maintaining the electronic properties necessary for effective olefin metathesis [1] [6]. This oxidation state provides the optimal balance between stability and reactivity, allowing the catalyst to undergo the necessary transformations while maintaining structural integrity.
Table 1: Key Molecular Properties of Hoveyda-Grubbs Catalyst First Generation
Property | Value |
---|---|
Molecular Formula | C₂₈H₄₅Cl₂OPRu [4] [5] |
Molecular Weight | 600.61 g/mol [2] [4] |
CAS Number | 203714-71-0 [2] [4] |
Appearance | Brown solid [2] |
Geometry | Distorted square pyramidal [1] |
Oxidation State of Ru | +2 [1] [6] |
The defining structural feature of the Hoveyda-Grubbs Catalyst First Generation is its chelating ortho-isopropoxybenzylidene ligand system. This ligand represents a significant advancement over earlier catalyst generations by incorporating both carbene and ether coordination sites within a single molecular framework [9] [10] [11]. The benzylidene moiety serves as the primary carbene ligand, forming a strong ruthenium-carbon double bond that is essential for the metathesis mechanism.
The isopropoxy group attached to the ortho position of the phenyl ring creates a five-membered chelate ring through coordination of the oxygen atom to the ruthenium center [11] [12]. This chelation provides remarkable stability to the catalyst while maintaining sufficient lability for catalytic turnover. The ruthenium-oxygen bond distance in such systems typically measures approximately 2.15-2.20 Angstroms, indicating a moderately strong coordinative interaction [11] [13].
The conformational flexibility of the isopropoxybenzylidene ligand plays a crucial role in the catalyst's initiation mechanism. Research has demonstrated that the ligand can adopt both chelating and non-chelating conformations, with the non-chelating form being essential for substrate coordination during the catalytic cycle [11] [12]. The energy barrier for conformational interconversion between these states significantly influences the overall catalytic activity and initiation rates.
The electronic properties of the benzylidene ligand are finely tuned by the electron-donating isopropoxy substituent. This substitution pattern enhances the electron density at the ruthenium center, contributing to catalyst stability while maintaining appropriate reactivity for olefin substrates [13] [14]. The chelating nature of this ligand system distinguishes Hoveyda-type catalysts from their Grubbs predecessors, providing enhanced thermal stability and tolerance to various reaction conditions.
The tricyclohexylphosphine ligand represents the third major component of the Hoveyda-Grubbs Catalyst First Generation coordination sphere. This bulky, electron-rich phosphine ligand occupies a crucial position in the catalyst structure, influencing both stability and reactivity characteristics [1] [6]. The tricyclohexylphosphine ligand forms a strong sigma bond with the ruthenium center, with typical ruthenium-phosphorus bond lengths ranging from 2.25 to 2.32 Angstroms [15] [16].
The steric bulk of the tricyclohexylphosphine ligand serves multiple important functions within the catalyst architecture. The three cyclohexyl groups create a significant steric environment around the ruthenium center, which helps to protect the metal from unwanted side reactions and decomposition pathways [6]. This steric protection is particularly important during the catalytic cycle, where the catalyst must maintain integrity while accommodating various olefinic substrates.
The electronic properties of tricyclohexylphosphine also contribute significantly to the catalyst's performance. As a strong sigma donor with minimal pi-acceptor capability, this phosphine ligand increases electron density at the ruthenium center, enhancing the nucleophilic character of the metal and facilitating substrate coordination [6]. The high basicity of tricyclohexylphosphine also contributes to the overall stability of the ruthenium complex.
During the catalytic cycle, the tricyclohexylphosphine ligand exhibits labile behavior, allowing for dissociation when necessary to accommodate substrate binding [1] [12]. The dissociation of this phosphine ligand is often the rate-determining step in catalyst initiation, with activation energies typically ranging from 19 to 21 kcal/mol depending on reaction conditions [17] [12].
Table 2: Phosphine Ligand Characteristics
Property | Value |
---|---|
Ligand Type | Tricyclohexylphosphine |
Ru-P Bond Length | 2.25-2.32 Å [15] [16] |
Electronic Character | Strong σ-donor [6] |
Steric Parameter (Tolman cone angle) | ~170° [6] |
Dissociation Energy | 19-21 kcal/mol [17] [12] |
The structural architecture of the Hoveyda-Grubbs Catalyst First Generation can be meaningfully compared with other contemporary metathesis catalysts to highlight its unique features and advantages. When compared to the original Grubbs First Generation catalyst, the most significant structural difference lies in the replacement of one tricyclohexylphosphine ligand with the chelating isopropoxybenzylidene system [1] [18]. This substitution fundamentally alters the catalyst's coordination environment and reactivity profile.
The Grubbs First Generation catalyst contains two tricyclohexylphosphine ligands in a trans configuration, along with two chloride ligands and a benzylidene carbene [1] [18]. The molecular formula of this precursor is C₄₃H₇₂Cl₂P₂Ru, with a molecular weight of 822.96 g/mol, significantly larger than the Hoveyda variant [18]. The presence of two phosphine ligands in the Grubbs catalyst requires dissociation of one phosphine for substrate coordination, which can be energetically demanding and slow the initiation process.
In contrast to the Hoveyda-Grubbs Second Generation catalyst, the First Generation variant retains the tricyclohexylphosphine ligand instead of incorporating an N-heterocyclic carbene (NHC) ligand [9] [19]. The Second Generation Hoveyda-Grubbs catalyst has the molecular formula C₂₇H₃₈Cl₂N₂ORu and a molecular weight of 626.62 g/mol [20]. The NHC ligand in the Second Generation provides enhanced stability and activity but requires more complex synthetic procedures for preparation.
The chelating nature of the Hoveyda-type catalysts provides several structural advantages over non-chelating systems. The formation of the five-membered chelate ring creates a pre-organized structure that facilitates rapid catalyst regeneration after each catalytic cycle [11] [12]. This structural feature contributes to the enhanced stability and turnover numbers observed with Hoveyda-type catalysts compared to their non-chelating counterparts.
Table 3: Comparative Analysis of Metathesis Catalysts
Catalyst | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Hoveyda-Grubbs 1st Gen | C₂₈H₄₅Cl₂OPRu [4] | 600.61 [2] [4] | Chelating isopropoxybenzylidene, one PCy₃ |
Grubbs 1st Gen | C₄₃H₇₂Cl₂P₂Ru [18] | 822.96 [18] | Two PCy₃ ligands, non-chelating benzylidene |
Hoveyda-Grubbs 2nd Gen | C₂₇H₃₈Cl₂N₂ORu [20] | 626.62 [20] | Chelating isopropoxybenzylidene, NHC ligand |
The thermal stability of the Hoveyda-Grubbs First Generation catalyst is enhanced compared to traditional Grubbs catalysts due to the chelating ligand system. Experimental studies have demonstrated that this catalyst can operate effectively at temperatures ranging from 30°C to 100°C, with optimal performance often observed in the 60-80°C range [17]. The chelating isopropoxybenzylidene ligand provides thermal stabilization through the formation of the ruthenium-oxygen coordinate bond, which helps prevent catalyst decomposition at elevated temperatures.
The catalytic activity profile of the Hoveyda-Grubbs First Generation catalyst shows distinct advantages in specific applications. While it may have slightly lower initial activity compared to some Second Generation catalysts, it demonstrates excellent selectivity and functional group tolerance [17] [14]. The turnover numbers achieved with this catalyst can reach 4,458 under optimized conditions, demonstrating its practical utility in synthetic applications [17].
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